molecular formula C7H5Br2FN2O B12956563 2,6-Dibromo-4-fluoro-N-hydroxybenzimidamide

2,6-Dibromo-4-fluoro-N-hydroxybenzimidamide

Cat. No.: B12956563
M. Wt: 311.93 g/mol
InChI Key: IYEFIYMIFJERAJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluoro-N-hydroxybenzimidamide is a chemical compound with the molecular formula C7H5Br2FN2O It is characterized by the presence of bromine, fluorine, and hydroxy groups attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-fluoro-N-hydroxybenzimidamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-fluoro-N-hydroxybenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2,6-Dibromo-4-fluoro-N-hydroxybenzimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-fluoro-N-hydroxybenzimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-fluoroaniline: Similar in structure but lacks the hydroxy and imidamide groups.

    4-Fluorobenzamidoxime: Contains a fluorine atom and an amidoxime group but differs in the position of substituents.

Uniqueness

2,6-Dibromo-4-fluoro-N-hydroxybenzimidamide is unique due to the combination of bromine, fluorine, hydroxy, and imidamide groups in its structure. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C7H5Br2FN2O

Molecular Weight

311.93 g/mol

IUPAC Name

2,6-dibromo-4-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H5Br2FN2O/c8-4-1-3(10)2-5(9)6(4)7(11)12-13/h1-2,13H,(H2,11,12)

InChI Key

IYEFIYMIFJERAJ-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)/C(=N/O)/N)Br)F

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=NO)N)Br)F

Origin of Product

United States

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